3-nitro-1-phenyl-4-(piperidin-1-yl)quinolin-2(1H)-one
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Overview
Description
3-nitro-1-phenyl-4-(piperidin-1-yl)quinolin-2(1H)-one: is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-phenyl-4-(piperidin-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to a phenyl ring.
Quinoline Formation: Cyclization reactions to form the quinoline core.
Piperidine Substitution: Introduction of the piperidine moiety through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
Amino Derivatives: From reduction of the nitro group.
Hydrogenated Products: From reduction of the quinoline ring.
Substituted Quinoline Derivatives: From various substitution reactions.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules. Biology Medicine : Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Industry : Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-nitro-1-phenyl-4-(piperidin-1-yl)quinolin-2(1H)-one would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine, used as an antimalarial drug.
Phenylpiperidine Derivatives: Such as fentanyl, used as a potent analgesic.
Uniqueness
- The combination of the nitro group, phenyl ring, piperidine moiety, and quinoline core in 3-nitro-1-phenyl-4-(piperidin-1-yl)quinolin-2(1H)-one provides a unique structural framework that can be exploited for various applications.
Properties
IUPAC Name |
3-nitro-1-phenyl-4-piperidin-1-ylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20-19(23(25)26)18(21-13-7-2-8-14-21)16-11-5-6-12-17(16)22(20)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRJSENHNOAUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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